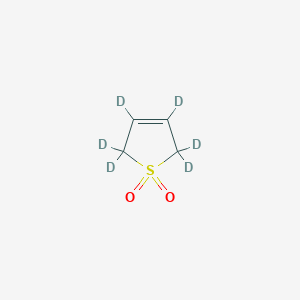
Ácido 4-bromo-2,3-difluorobenzoico
Descripción general
Descripción
4-Bromo-2,3-difluorobenzoic acid is an organic compound with the molecular formula C₇H₃BrF₂O₂ and a molecular weight of 237.00 g/mol . It is a halogenated benzoic acid derivative, characterized by the presence of bromine and fluorine atoms on the benzene ring. This compound is widely used in organic synthesis and various scientific research applications due to its unique chemical properties .
Aplicaciones Científicas De Investigación
4-Bromo-2,3-difluorobenzoic acid is extensively used in scientific research, including:
Organic Synthesis: As a building block for the synthesis of complex organic molecules.
Pharmaceutical Research: Investigated for its potential as an intermediate in drug development.
Material Science: Used in the preparation of advanced materials and polymers.
Biological Studies: Employed in enzyme kinetics and protein-ligand interaction studies.
Mecanismo De Acción
Target of Action
It’s worth noting that similar compounds have been known to modulate neurotransmission .
Mode of Action
Brominated and fluorinated benzoic acids are often used in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids . This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
It’s worth noting that similar compounds have been known to modulate dopamine neurotransmission . This suggests that the compound might affect pathways related to neurotransmission.
Pharmacokinetics
The compound’s molecular weight (23700) and structure suggest that it might have reasonable bioavailability .
Result of Action
Similar compounds have been known to modulate neurotransmission , suggesting that this compound might have similar effects.
Action Environment
The action of 4-Bromo-2,3-difluorobenzoic acid can be influenced by various environmental factors. For instance, the compound should be stored in a dry environment at 2-8°C to maintain its stability . Furthermore, the compound’s solubility in common organic solvents suggests that its action might be influenced by the solvent environment .
Análisis Bioquímico
Biochemical Properties
4-Bromo-2,3-difluorobenzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to act as a catalyst in certain organic and inorganic reactions . The interactions between 4-Bromo-2,3-difluorobenzoic acid and these biomolecules are primarily based on its ability to form stable complexes, thereby modulating the biochemical pathways involved.
Cellular Effects
The effects of 4-Bromo-2,3-difluorobenzoic acid on different types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 4-Bromo-2,3-difluorobenzoic acid can alter the expression of specific genes, leading to changes in protein synthesis and metabolic activities . Additionally, it has been found to impact cell signaling pathways, thereby modulating cellular responses to various stimuli.
Molecular Mechanism
At the molecular level, 4-Bromo-2,3-difluorobenzoic acid exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression . The binding interactions are facilitated by the unique structural properties of 4-Bromo-2,3-difluorobenzoic acid, which allow it to form stable complexes with target molecules. These interactions result in the modulation of biochemical pathways and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-2,3-difluorobenzoic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Bromo-2,3-difluorobenzoic acid remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to 4-Bromo-2,3-difluorobenzoic acid has been observed to cause alterations in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 4-Bromo-2,3-difluorobenzoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating biochemical pathways and enhancing cellular function . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, indicating that the compound’s impact is dose-dependent.
Metabolic Pathways
4-Bromo-2,3-difluorobenzoic acid is involved in several metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s role in these pathways is crucial for understanding its overall impact on cellular metabolism and function. By modulating enzyme activity and metabolic processes, 4-Bromo-2,3-difluorobenzoic acid can alter the balance of metabolites within cells.
Transport and Distribution
The transport and distribution of 4-Bromo-2,3-difluorobenzoic acid within cells and tissues are essential for its biochemical activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation . These interactions determine the compound’s availability and concentration in different cellular compartments, influencing its overall efficacy and function.
Subcellular Localization
The subcellular localization of 4-Bromo-2,3-difluorobenzoic acid is critical for its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . Its localization affects its interactions with biomolecules and its ability to modulate biochemical pathways. Understanding the subcellular distribution of 4-Bromo-2,3-difluorobenzoic acid is essential for elucidating its mechanism of action.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Bromo-2,3-difluorobenzoic acid can be synthesized through several methods. One common approach involves the bromination of 2,3-difluorobenzoic acid using bromine or a brominating agent such as dibromohydantoin in the presence of a solvent like sulfuric acid . The reaction typically proceeds under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
In industrial settings, the synthesis of 4-Bromo-2,3-difluorobenzoic acid may involve large-scale bromination reactions using automated reactors and continuous flow processes. These methods enhance the efficiency and yield of the compound while maintaining strict quality control standards .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2,3-difluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with aryl boronic acids to form biaryl compounds.
Reduction Reactions: The compound can be reduced to form corresponding benzoic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts and organoboron reagents are employed under mild conditions.
Major Products Formed
Substitution Products: Various substituted benzoic acids depending on the nucleophile used.
Coupling Products: Biaryl compounds with diverse functional groups.
Reduction Products: Reduced benzoic acid derivatives.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2,5-difluorobenzoic acid: Another halogenated benzoic acid with similar applications in organic synthesis and pharmaceutical research.
4-Bromo-2-fluorobenzoic acid: Used in the synthesis of biaryl intermediates and other organic compounds.
2-Bromo-4-fluorobenzoic acid: Employed in the preparation of various fluorinated organic molecules.
Uniqueness
4-Bromo-2,3-difluorobenzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and properties. This makes it particularly valuable in selective organic transformations and specialized research applications .
Propiedades
IUPAC Name |
4-bromo-2,3-difluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF2O2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUDFVTZXQTEFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30598329 | |
| Record name | 4-Bromo-2,3-difluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30598329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194804-91-6 | |
| Record name | 4-Bromo-2,3-difluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30598329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2,3-difluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-butyl N-[(3S)-thiolan-3-yl]carbamate](/img/structure/B125633.png)






![ethyl 2-[[(7S)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]acetate](/img/structure/B125670.png)



